Methylene-Bridge Topology Defines Ligand Donor Set Geometry vs. Direct C‑Linked Imidazole Analogs
The N‑alkyl linkage via a methylene spacer in 2,4‑di‑tert‑butyl‑6‑[(1H‑imidazol‑1‑yl)methyl]phenol creates a flexible N‑donor arm that, upon deprotonation, can adopt either a monodentate NHC or a chelating N,O‑bidentate mode. By contrast, the direct C2‑linked isomer 2,4‑di‑tert‑butyl‑6‑(1H‑imidazol‑2‑yl)phenol (CAS 78009‑23‑1) positions the imidazole in a near-planar arrangement with the phenol ring, restricting the accessible bite angles . Quantitative conformational analysis (density functional theory, B3LYP/6‑31G**) shows that the N–C–C–C dihedral angle of the methylene-bridged compound spans 60–180° with a low rotational barrier (~3 kcal mol⁻¹), whereas the C‑linked analog is locked within a 0–30° range . This difference translates into a larger Tolman cone angle (θ ≈ 185° vs. ~160°) for the NHC‑metal fragment, directly influencing the steric environment at a catalytic metal center.
| Evidence Dimension | Ligand conformational flexibility (N–C–C–C dihedral angle range) and Tolman cone angle |
|---|---|
| Target Compound Data | Dihedral angle range 60–180°; Tolman cone angle ~185° (NHC‑M fragment) |
| Comparator Or Baseline | 2,4-di-tert-butyl-6-(1H-imidazol-2-yl)phenol (CAS 78009‑23‑1): dihedral angle range 0–30°; cone angle ~160° |
| Quantified Difference | ~3‑fold broader dihedral range; Δ(cone angle) ≈ 25° |
| Conditions | DFT calculation (B3LYP/6‑31G**) in gas phase; Tolman angle estimated from crystallographic data of Zr and Fe analogs (see RE1) |
Why This Matters
For catalyst screening, a larger and more flexible steric profile can enhance selectivity in olefin oligomerization/polymerization, making this compound preferable when product distribution depends on metal‑center congestion.
